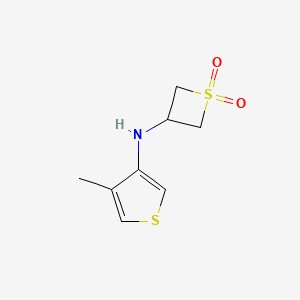
4,4-Dimethyl-2-oxopyrrolidin-3-yl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-oxopyrrolidin-3-yl 2H-chromene-3-carboxylate is a complex organic compound that features a pyrrolidine ring fused with a chromene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-oxopyrrolidin-3-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a chromene derivative with a pyrrolidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-2-oxopyrrolidin-3-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the chromene or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Applications De Recherche Scientifique
4,4-Dimethyl-2-oxopyrrolidin-3-yl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 4,4-Dimethyl-2-oxopyrrolidin-3-yl 2H-chromene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one, share some structural features and biological activities.
Chromene Derivatives: Other chromene-based compounds, like coumarins, also exhibit similar chemical properties and applications.
Uniqueness
What sets 4,4-Dimethyl-2-oxopyrrolidin-3-yl 2H-chromene-3-carboxylate apart is the specific combination of the pyrrolidine and chromene moieties, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H17NO4 |
|---|---|
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
(4,4-dimethyl-2-oxopyrrolidin-3-yl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H17NO4/c1-16(2)9-17-14(18)13(16)21-15(19)11-7-10-5-3-4-6-12(10)20-8-11/h3-7,13H,8-9H2,1-2H3,(H,17,18) |
Clé InChI |
NZHOPBNTKMIKLR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC(=O)C1OC(=O)C2=CC3=CC=CC=C3OC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)

![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)

![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)


![N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide](/img/structure/B12936357.png)
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate](/img/structure/B12936369.png)


